molecular formula C17H17FN4OS B15106445 2-fluoro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

2-fluoro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

Cat. No.: B15106445
M. Wt: 344.4 g/mol
InChI Key: KZFDAXFQRDECHO-UHFFFAOYSA-N
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Description

2-fluoro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide is a complex organic compound that features a triazolo-pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide typically involves multiple steps. One efficient approach involves the regioselective synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone from the N-acylation of 3-amino-5-methylsulfanyl-1H-1,2,4-triazole with 2-fluorobenzoyl chloride. This intermediate is then subjected to a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and solvent-free conditions suggests potential for scalable and environmentally friendly production processes.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution of the fluorine atom can yield a variety of substituted derivatives.

Scientific Research Applications

2-fluoro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide is unique due to its specific structural features, such as the combination of a triazolo-pyridine core with a fluorobenzamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H17FN4OS

Molecular Weight

344.4 g/mol

IUPAC Name

2-fluoro-N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

InChI

InChI=1S/C17H17FN4OS/c1-24-11-9-14(16-21-20-15-8-4-5-10-22(15)16)19-17(23)12-6-2-3-7-13(12)18/h2-8,10,14H,9,11H2,1H3,(H,19,23)

InChI Key

KZFDAXFQRDECHO-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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